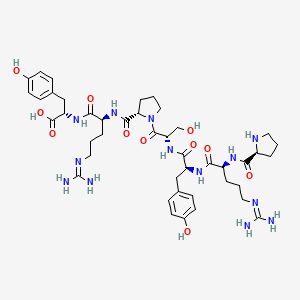![molecular formula C9H21N3S B14190641 N-[3-(Diethylamino)butyl]thiourea CAS No. 928122-16-1](/img/structure/B14190641.png)
N-[3-(Diethylamino)butyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Diethylamino)butyl]thiourea is an organic compound with the molecular formula C9H21N3S It is a derivative of thiourea, characterized by the presence of a diethylamino group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[3-(Diethylamino)butyl]thiourea can be synthesized through several methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate, which is then treated with butylamine to yield the desired thiourea derivative . Another method involves the direct reaction of diethylamine with butyl isothiocyanate under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Diethylamino)butyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-[3-(Diethylamino)butyl]thiourea has several scientific research applications:
Wirkmechanismus
The mechanism by which N-[3-(Diethylamino)butyl]thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s thiourea group is crucial for its activity, as it can form hydrogen bonds and interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[3-(Diethylamino)butyl]thiourea include:
N,N’-Di-n-butylthiourea: Another thiourea derivative with similar structural features.
N,N’-Diethylthiourea: A related compound with diethyl groups attached to the thiourea core.
Uniqueness
This compound is unique due to its specific diethylamino and butyl substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
928122-16-1 |
|---|---|
Molekularformel |
C9H21N3S |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
3-(diethylamino)butylthiourea |
InChI |
InChI=1S/C9H21N3S/c1-4-12(5-2)8(3)6-7-11-9(10)13/h8H,4-7H2,1-3H3,(H3,10,11,13) |
InChI-Schlüssel |
CIVYNLOLBLVFJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)CCNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)





![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)

![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
